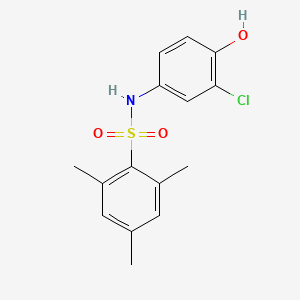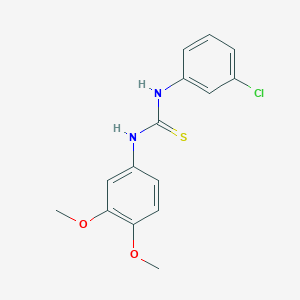
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as CHS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHS is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2-NH2) attached to a benzene ring. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is able to induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
In addition to its anti-tumor activity, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to exhibit a number of other biochemical and physiological effects. For example, studies have shown that N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide can inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is in the development of new cancer therapies based on N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its derivatives. Researchers are also investigating the potential use of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide in the treatment of other diseases, such as inflammatory disorders and bacterial infections. Additionally, there is ongoing research into the mechanisms of action of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide, which could lead to a better understanding of its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be achieved through a multi-step reaction process. The starting material for the synthesis is 3-chloro-4-hydroxybenzoic acid, which is first converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonamide in the presence of a base such as triethylamine to yield the final product, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide exhibits potent anti-tumor activity, with the ability to induce apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-6-10(2)15(11(3)7-9)21(19,20)17-12-4-5-14(18)13(16)8-12/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBYRPVVKGMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoic acid](/img/structure/B5878337.png)
![3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5878349.png)
![N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5878358.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid](/img/structure/B5878364.png)

![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)


![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)

